molecular formula C20H31ClN2O B13540937 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride

Cat. No.: B13540937
M. Wt: 350.9 g/mol
InChI Key: RHBDTXMZIDRASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride is a complex organic compound with a unique structure It consists of a piperidine ring, a naphthalene derivative, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Naphthalene Derivative: The naphthalene derivative is synthesized separately and then coupled with the piperidine ring.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the naphthalene derivative with the piperidine ring and converting the product to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
  • **2-(2-Aminoethyl)-3-methylpiperidine
  • **5,6,7,8-Tetrahydronaphthalene

Uniqueness

1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H31ClN2O

Molecular Weight

350.9 g/mol

IUPAC Name

1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C20H30N2O.ClH/c1-15-5-4-12-22(19(15)10-11-21)20(23)14-16-8-9-17-6-2-3-7-18(17)13-16;/h8-9,13,15,19H,2-7,10-12,14,21H2,1H3;1H

InChI Key

RHBDTXMZIDRASG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1CCN)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.